4-(1-Adamantyl)-2-aminophenol
Overview
Description
4-(1-Adamantyl)-2-aminophenol is a chemical compound that features an adamantane moiety attached to a phenol ring with an amino group at the ortho position relative to the hydroxyl group. Adamantane is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2-aminophenol typically involves the adamantylation of phenol derivatives. One common method is the reaction of 1-adamantanol with 2-aminophenol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of ion-exchange resins as catalysts has been explored to develop cleaner and more efficient processes .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Adamantyl)-2-aminophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-(1-Adamantyl)-2-aminophenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-2-aminophenol involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The phenolic and amino groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. This makes the compound a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
- 4-(1-Adamantyl)-2-hydroxybenzoic acid
- 4-(1-Adamantyl)-2-methoxyphenol
- 4-(1-Adamantyl)-2-aminobenzoic acid
Uniqueness: 4-(1-Adamantyl)-2-aminophenol stands out due to the presence of both the amino and phenolic groups, which confer unique reactivity and binding properties. Compared to its analogs, it offers a versatile platform for chemical modifications and functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(1-adamantyl)-2-aminophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJXQQVEFXLOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256578 | |
Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899374-31-3 | |
Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899374-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-tricyclo[3.3.1.13,7]dec-1-ylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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